1-[2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)cyclohexyl]-3-[3,5-bis(trifluoromethyl)phenyl]thiourea
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Overview
Description
1-[2-(13-azapentacyclo[138002,1103,8018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)cyclohexyl]-3-[3,5-bis(trifluoromethyl)phenyl]thiourea is a complex organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the azapentacyclo structure and the attachment of the cyclohexyl and thiourea groups. Specific reaction conditions, such as temperature, solvents, and catalysts, would be crucial for each step. Detailed synthetic routes would require access to specialized chemical literature or experimental data.
Industrial Production Methods
Industrial production methods for such complex compounds typically involve optimization of the synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
This compound may undergo various types of chemical reactions, including:
Oxidation: Potentially altering the thiourea group or other functional groups.
Reduction: Possibly affecting the azapentacyclo structure or other parts of the molecule.
Substitution: Likely involving the trifluoromethyl groups or other reactive sites.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound could be studied for its unique structural properties and reactivity. It might serve as a model compound for understanding complex organic frameworks or be used in the development of new synthetic methodologies.
Biology and Medicine
In biology and medicine, the compound could be investigated for its potential biological activity. This might include studies on its interaction with biological targets, its pharmacokinetics, and its potential therapeutic applications.
Industry
In industry, the compound might find applications in materials science, such as the development of new polymers or advanced materials with specific properties.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with molecular targets. This might involve binding to proteins, enzymes, or other biological molecules, leading to changes in their activity or function. Detailed studies would be required to elucidate these mechanisms and identify the pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other thiourea derivatives or compounds with similar structural features, such as azapentacyclo frameworks or trifluoromethyl groups.
Uniqueness
The uniqueness of this compound could lie in its specific combination of structural features, which might confer unique chemical properties or biological activity. Comparing its reactivity, stability, and biological effects with those of similar compounds would help highlight its distinctive characteristics.
Biological Activity
The compound 1-[2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)cyclohexyl]-3-[3,5-bis(trifluoromethyl)phenyl]thiourea is a complex thiourea derivative that has garnered attention for its potential biological activities. Thioureas are known for their diverse pharmacological properties due to the presence of the thiourea functional group, which allows for significant interactions with biological targets.
Biological Activity Overview
Thiourea derivatives have been extensively studied for their biological activities, including:
- Antimicrobial Activity : Many thiourea compounds exhibit potent antibacterial and antifungal properties. For instance, certain derivatives have shown effectiveness against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli .
- Anticancer Activity : Thioureas have demonstrated significant anticancer effects across various cell lines. Studies indicate that certain derivatives can inhibit cancer cell proliferation with IC50 values ranging from 1.50 μM to 20 μM .
- Antioxidant Activity : Some thiourea compounds possess strong antioxidant properties, with effective scavenging of free radicals in various assays .
- Neuroprotective Effects : Research has suggested that thioureas may inhibit acetylcholinesterase (AChE) activity, potentially offering benefits in neurodegenerative conditions like Alzheimer's disease .
Antimicrobial Activity
A study on a series of thiourea derivatives indicated that compounds with bulky groups at specific positions on the thiourea moiety exhibited enhanced antibacterial activity. The most potent compounds showed IC50 values in the nanomolar range against bacterial DNA gyrase .
Compound | Target | IC50 (μg/mL) |
---|---|---|
21a | S. aureus GyrB | 0.25 |
21d | S. pyogenes ParE | 0.5–1 |
Anticancer Activity
In vitro studies have demonstrated that certain thiourea derivatives can effectively inhibit the growth of various cancer cell lines:
- Compounds targeting pancreatic and breast cancer cells showed IC50 values between 3 to 14 μM.
- A specific bis-thiourea structure exhibited efficacy against human leukemia cell lines with an IC50 as low as 1.50 μM .
Cell Line | Compound | IC50 (μM) |
---|---|---|
Pancreatic Cancer | 32S | 3 |
Breast Cancer | 35S | 14 |
Leukemia | Bis-Thiourea | 1.50 |
Antioxidant Activity
Thioureas have also shown promising antioxidant activities in various assays:
- A newly synthesized thiourea derivative demonstrated an IC50 value of 52 µg/mL against ABTS free radicals and 45 µg/mL in DPPH assays .
Neuroprotective Effects
Thioureas have been investigated for their potential to inhibit AChE activity:
Compound | AChE IC50 (nM) | BChE IC50 (nM) |
---|---|---|
Thiourea A | 33.27–93.85 | 105.9–412.5 |
Thiourea B | 30–80 | 100–400 |
These findings suggest that the compound could be a candidate for further development in neuroprotective therapies.
Case Studies
One notable study synthesized a series of novel thiourea derivatives and evaluated their biological activities across various models:
- Antifungal Testing : Compounds were tested against Phomopsis species with varying degrees of effectiveness.
- Larvicidal Activity : Specific thiourea derivatives exhibited significant larvicidal activity against Aedes aegypti, demonstrating potential applications in vector control.
Properties
IUPAC Name |
1-[2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)cyclohexyl]-3-[3,5-bis(trifluoromethyl)phenyl]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H31F6N3S/c38-36(39,40)26-17-27(37(41,42)43)19-28(18-26)44-35(47)45-31-11-5-6-12-32(31)46-20-24-15-13-22-7-1-3-9-29(22)33(24)34-25(21-46)16-14-23-8-2-4-10-30(23)34/h1-4,7-10,13-19,31-32H,5-6,11-12,20-21H2,(H2,44,45,47) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBHCLYDPDKSHJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)N3CC4=C(C5=CC=CC=C5C=C4)C6=C(C3)C=CC7=CC=CC=C76 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H31F6N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
663.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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